![molecular formula C25H36N2O3 B6075974 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves its binding to the dopamine D2 receptor and the serotonin 5-HT1A receptor. It acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual activity makes it a potential candidate for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol have been studied in vitro and in vivo. It has been shown to increase dopamine and serotonin release in the brain, which is consistent with its mechanism of action. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments include its unique chemical structure and mechanism of action, which make it a potential candidate for the treatment of psychiatric disorders. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
For the study of 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol include further optimization of the synthesis method to increase yield and purity of the final product. It also includes further studies to elucidate its mechanism of action and its potential use in the treatment of psychiatric disorders. Additionally, it includes the development of new imaging agents based on its chemical structure for use in brain imaging studies.
Synthesis Methods
The synthesis of 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves several steps. The first step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 1-(3-phenylpropyl)piperazine to yield 4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)piperazine. The second step involves the reduction of the nitro group in 4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)piperazine to yield 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications. It has been shown to have an affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression. It has also been studied for its potential use as a radioligand for imaging studies in the brain.
properties
IUPAC Name |
2-[4-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3/c1-3-30-25-18-22(11-12-24(25)29-2)19-26-15-16-27(23(20-26)13-17-28)14-7-10-21-8-5-4-6-9-21/h4-6,8-9,11-12,18,23,28H,3,7,10,13-17,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXLVOTUAZNDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.